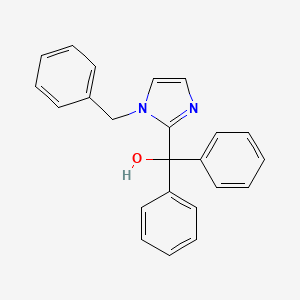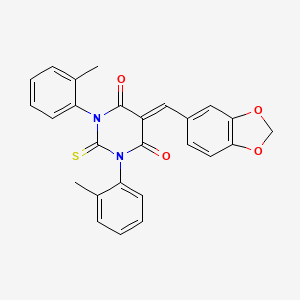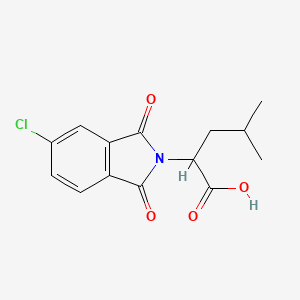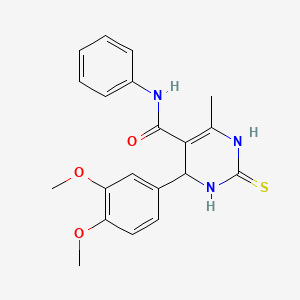
(1-benzyl-1H-imidazol-2-yl)(diphenyl)methanol
Vue d'ensemble
Description
(1-benzyl-1H-imidazol-2-yl)(diphenyl)methanol is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzyl-1H-imidazol-2-yl)(diphenyl)methanol typically involves the reaction of benzyl imidazole with diphenylmethanol under specific conditions. One common method includes the use of a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
(1-benzyl-1H-imidazol-2-yl)(diphenyl)methanol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized imidazole derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.
Applications De Recherche Scientifique
(1-benzyl-1H-imidazol-2-yl)(diphenyl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials with specific properties, such as catalysts and dyes.
Mécanisme D'action
The mechanism of action of (1-benzyl-1H-imidazol-2-yl)(diphenyl)methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound shares a similar imidazole core but differs in the substituents attached to the ring.
(1H-benzo[d]imidazol-2-yl)aniline: Another imidazole derivative with different functional groups.
Uniqueness
(1-benzyl-1H-imidazol-2-yl)(diphenyl)methanol is unique due to its specific combination of benzyl and diphenyl groups attached to the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
(1-benzylimidazol-2-yl)-diphenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c26-23(20-12-6-2-7-13-20,21-14-8-3-9-15-21)22-24-16-17-25(22)18-19-10-4-1-5-11-19/h1-17,26H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYHGMAFIBBBRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5192650.png)
![10-(4-CHLOROBENZOYL)-3,3-DIMETHYL-11-(2-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B5192656.png)
![(Z)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-propan-2-ylprop-2-enamide](/img/structure/B5192667.png)


![N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-2-methylsulfanylacetamide](/img/structure/B5192684.png)
![4-[(3,4-Difluoroanilino)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B5192687.png)
![N-butyl-2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide](/img/structure/B5192692.png)
![5-chloro-N-{4-[(phenylacetyl)amino]phenyl}-1-naphthamide](/img/structure/B5192694.png)
![2-{[({[3,3,4,4,5,5-HEXAFLUORO-2-(TRIFLUOROMETHYL)-1-CYCLOPENTENYL]AMINO}CARBONYL)SULFANYL]METHYL}-2,3-DIHYDRO-1-BENZOFURAN](/img/structure/B5192705.png)

![N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(3-methyl-4-pyridinyl)methyl]-2-pyridinamine](/img/structure/B5192717.png)
![N-[5-[(2,6-difluorophenyl)sulfamoyl]-2-methoxyphenyl]propanamide](/img/structure/B5192725.png)
![5-(3-nitrophenoxy)-2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5192733.png)
